![molecular formula C16H12N4O2S2 B4668057 2-(1,3-benzothiazol-2-ylthio)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4668057.png)
2-(1,3-benzothiazol-2-ylthio)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Description
This compound belongs to a class of chemicals that contain benzothiazole and benzimidazole moieties. These structures are known for their wide range of biological activities and are often studied for their antimicrobial, anticancer, and other potential therapeutic effects. The compound's complex structure suggests it may have specific interactions with biological targets, contributing to its pharmacological profile.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the initial formation of the benzothiazole and benzimidazole structures, followed by their functionalization and final coupling. One common method includes reactions under controlled conditions to introduce the acetamide group, ensuring the correct placement of substituents for desired activity (Yadav et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, FTIR, and mass spectrometry, confirming the presence of key functional groups and overall molecular architecture. X-ray crystallography may also be used to determine the precise three-dimensional arrangement of atoms (Al-Omran & El-Khair, 2016).
Chemical Reactions and Properties
Compounds containing benzothiazole and benzimidazole rings can undergo various chemical reactions, including nucleophilic substitution and cyclization, to introduce new functional groups or modify the existing structure for targeted biological activity. Their chemical properties are significantly influenced by the presence of sulfur and nitrogen atoms, which can interact with biological molecules in specific ways.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in research and potential therapeutic use. These properties are influenced by the molecular structure, particularly the functional groups and their arrangement, affecting the compound's behavior in different environments (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c21-14(8-23-16-20-11-3-1-2-4-13(11)24-16)17-9-5-6-10-12(7-9)19-15(22)18-10/h1-7H,8H2,(H,17,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWTNHYBORXCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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